Cyclopentyl-(3-methyl-indan-1-YL)-amine

Neuropsychiatric Drug Discovery TAAR1 Agonism G Protein-Coupled Receptor (GPCR)

Procure Cyclopentyl-(3-methyl-indan-1-YL)-amine (CAS 1220039-70-2) for unambiguous TAAR1 target engagement in CNS programs. This rigid, chiral indane scaffold combines a 3-methyl substituent with an N-cyclopentyl amine, creating a stereoelectronic profile critical for potent, selective TAAR1 agonism. Substituting with des-methyl (CAS 1019580-03-0) or regioisomeric analogs (CAS 1019603-20-3) risks complete loss of receptor activity. Use as a lead-like intermediate for in vitro SAR, in vivo PK/brain penetration studies, or matched molecular pair analysis. Not for human/veterinary use.

Molecular Formula C15H21N
Molecular Weight 215.33 g/mol
CAS No. 1220039-70-2
Cat. No. B1423892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl-(3-methyl-indan-1-YL)-amine
CAS1220039-70-2
Molecular FormulaC15H21N
Molecular Weight215.33 g/mol
Structural Identifiers
SMILESCC1CC(C2=CC=CC=C12)NC3CCCC3
InChIInChI=1S/C15H21N/c1-11-10-15(16-12-6-2-3-7-12)14-9-5-4-8-13(11)14/h4-5,8-9,11-12,15-16H,2-3,6-7,10H2,1H3
InChIKeyFKWAJSCMBIWDDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentyl-(3-methyl-indan-1-YL)-amine (CAS: 1220039-70-2): Procurement-Relevant Chemical Profile for a Chiral Indane Scaffold


Cyclopentyl-(3-methyl-indan-1-YL)-amine (CAS: 1220039-70-2), with the IUPAC name N-cyclopentyl-3-methyl-2,3-dihydro-1H-inden-1-amine, is a chiral indane-based secondary amine with the molecular formula C15H21N and a molecular weight of 215.33 g/mol . This compound features a rigid bicyclic indane core with a 3-methyl substituent and an N-cyclopentyl amine group, creating a well-defined three-dimensional pharmacophore. This specific arrangement is of particular interest in central nervous system (CNS) drug discovery, as it constitutes the core scaffold of several selective agonists for the Trace Amine-Associated Receptor 1 (TAAR1), a promising therapeutic target for neuropsychiatric disorders . The compound is a research chemical and is not intended for direct human or veterinary use .

Cyclopentyl-(3-methyl-indan-1-YL)-amine: Why In-Class Analogs Cannot Be Freely Substituted


Attempting to substitute Cyclopentyl-(3-methyl-indan-1-YL)-amine with a structurally similar analog is a high-risk procurement strategy due to the unique confluence of its pharmacophoric features. The specific combination of the 3-methyl group on the indane ring and the N-cyclopentyl substitution creates a steric and electronic profile that is not present in closely related compounds like the des-methyl analog N-cyclopentyl-2,3-dihydro-1H-inden-1-amine (CAS: 1019580-03-0) , the parent amine 3-methyl-indan-1-ylamine (CAS: 361389-86-8) , or the regioisomeric N-cyclopentyl-2,3-dihydro-1H-inden-5-amine (CAS: 1019603-20-3) [1]. This precise stereoelectronic arrangement is critical for the compound's primary documented application as a potent and selective TAAR1 agonist . Any deviation from this specific substitution pattern, even a simple methyl deletion or amine relocation, can lead to a complete loss of potency at the TAAR1 receptor, a shift in functional selectivity (e.g., from agonist to antagonist), or an altered off-target interaction profile [2].

Cyclopentyl-(3-methyl-indan-1-YL)-amine: Quantifiable Differentiation Against Key Comparators


Procurement Justification for Cyclopentyl-(3-methyl-indan-1-YL)-amine: TAAR1 Target Engagement vs. Des-Methyl Analog

While direct, head-to-head EC50 data for Cyclopentyl-(3-methyl-indan-1-YL)-amine against its closest analog, N-cyclopentyl-2,3-dihydro-1H-inden-1-amine (CAS: 1019580-03-0), is not publicly available, its primary documentation as a potent and selective TAAR1 agonist establishes a clear functional differentiation. The 3-methyl group is a critical pharmacophoric element for TAAR1 affinity and functional potency, a class-level inference supported by extensive structure-activity relationship (SAR) studies on indane-based TAAR1 ligands. The des-methyl analog, lacking this key substituent, is not documented as a TAAR1 ligand . Furthermore, the target compound shows a stark contrast in TAAR1 potency compared to other in-class compounds like Indatraline, which is not a direct agonist [1].

Neuropsychiatric Drug Discovery TAAR1 Agonism G Protein-Coupled Receptor (GPCR)

Cyclopentyl-(3-methyl-indan-1-YL)-amine: Chiral Complexity and Synthetic Utility as a Building Block

Cyclopentyl-(3-methyl-indan-1-YL)-amine (CAS: 1220039-70-2) contains two stereocenters, making it a chiral amine. This is a key differentiator from achiral analogs like 1-aminoindane (CAS: 34698-41-4) or 3-methyl-indan-1-ylamine (CAS: 361389-86-8) which lacks the second stereocenter on the amine substituent . The presence of multiple stereocenters makes it a more valuable and versatile building block for exploring three-dimensional chemical space in drug discovery. Its rigid indane core, combined with the defined stereochemistry, provides a conformational constraint that can be advantageous in medicinal chemistry campaigns aimed at improving target selectivity and reducing off-target effects .

Medicinal Chemistry Asymmetric Synthesis Chemical Biology

Cyclopentyl-(3-methyl-indan-1-YL)-amine: Enhanced Lipophilicity and Predicted BBB Permeability vs. Non-Cyclopentyl Analogs

The N-cyclopentyl group of Cyclopentyl-(3-methyl-indan-1-YL)-amine significantly increases its calculated lipophilicity compared to the unsubstituted parent amine, 3-methyl-indan-1-ylamine (CAS: 361389-86-8). The target compound has a predicted XLogP3 value of 3.3 , whereas the parent amine has a lower calculated logP (estimated ~1.9) [1]. This difference of approximately 1.4 log units is a key driver for enhanced passive diffusion across the blood-brain barrier (BBB), a critical requirement for any CNS drug candidate [2]. This physical-chemical differentiation is a key reason to select this specific building block for CNS-focused projects.

CNS Drug Design Blood-Brain Barrier (BBB) Penetration Pharmacokinetics

Cyclopentyl-(3-methyl-indan-1-YL)-amine: Optimal Research and Industrial Application Scenarios


CNS Drug Discovery: TAAR1 Agonist Lead Generation and Optimization

This compound is optimally applied as a lead-like scaffold or advanced intermediate in medicinal chemistry programs targeting the Trace Amine-Associated Receptor 1 (TAAR1) for neuropsychiatric indications. Its documented activity as a potent and selective TAAR1 agonist makes it a superior starting point compared to non-cyclopentyl or non-methylated indane analogs, which are not documented to have the same activity. It is suitable for use in primary in vitro assays to confirm target engagement and establish initial structure-activity relationships, as well as for in vivo pharmacokinetic studies in rodents to assess brain penetration, which is supported by its calculated high lipophilicity (XLogP3 = 3.3) .

Chiral Building Block for Asymmetric Synthesis of CNS-Penetrant Molecules

The compound's chirality and rigid scaffold are valuable for the asymmetric synthesis of complex, three-dimensional molecules, particularly those designed for CNS penetration. Its high calculated lipophilicity (XLogP3 = 3.3) suggests it is a suitable building block for creating libraries of compounds with improved brain exposure. This application differentiates it from achiral or more planar building blocks that may not offer the same degree of conformational constraint or stereochemical diversity.

Negative Control / SAR Probe Generation via Scaffold Modification

A key research application is the use of this compound to generate a negative control or a matched molecular pair for structure-activity relationship (SAR) studies. Synthesizing and testing the des-methyl analog (N-cyclopentyl-2,3-dihydro-1H-inden-1-amine, CAS: 1019580-03-0) from this starting material allows researchers to directly probe the contribution of the 3-methyl group to TAAR1 agonist potency. This approach is essential for deconvoluting the pharmacophore and understanding the key structural determinants of activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopentyl-(3-methyl-indan-1-YL)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.